molecular formula C5H9Cl2N B15220025 (2,2-Dichloro-1-methylcyclopropyl)methanamine

(2,2-Dichloro-1-methylcyclopropyl)methanamine

Cat. No.: B15220025
M. Wt: 154.03 g/mol
InChI Key: UMPWYZWZEOBJDO-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-methylcyclopropyl)methanamine is an organic compound with the molecular formula C5H10Cl2N It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a methyl group attached to the cyclopropyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by chlorination and amination reactions One common method includes the reaction of 1-methylcyclopropane with chlorine gas to introduce the dichloro substituents

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-methylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.

Scientific Research Applications

(2,2-Dichloro-1-methylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and methanamine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
  • Methenamine
  • Dichloromethane

Uniqueness

(2,2-Dichloro-1-methylcyclopropyl)methanamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its dichloro and methanamine groups provide a versatile platform for further functionalization and application in various fields of research.

Properties

Molecular Formula

C5H9Cl2N

Molecular Weight

154.03 g/mol

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)methanamine

InChI

InChI=1S/C5H9Cl2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3

InChI Key

UMPWYZWZEOBJDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)CN

Origin of Product

United States

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